molecular formula C4H3IN2O3 B15053536 5-Iodopyrimidine-2,4,6-triol

5-Iodopyrimidine-2,4,6-triol

Cat. No.: B15053536
M. Wt: 253.98 g/mol
InChI Key: BCCIUMBAWNMFBY-UHFFFAOYSA-N
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Description

5-Iodopyrimidine-2,4,6-triol is a chemical compound with the molecular formula C4H3IN2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of iodine and hydroxyl groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodopyrimidine-2,4,6-triol typically involves the iodination of pyrimidine derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyrimidine ring. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-100°C to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodopyrimidine-2,4,6-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-Iodopyrimidine-2,4,6-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodopyrimidine-2,4,6-triol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, affecting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-iodopyrimidine
  • 5-Chloro-2,4,6-trifluoropyrimidine
  • 2,4,5-Triaminopyrimidine

Uniqueness

5-Iodopyrimidine-2,4,6-triol is unique due to the presence of both iodine and multiple hydroxyl groups, which provide distinct reactivity and binding properties compared to other pyrimidine derivatives. This uniqueness makes it valuable in specific chemical and biological applications .

Properties

Molecular Formula

C4H3IN2O3

Molecular Weight

253.98 g/mol

IUPAC Name

6-hydroxy-5-iodo-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H3IN2O3/c5-1-2(8)6-4(10)7-3(1)9/h(H3,6,7,8,9,10)

InChI Key

BCCIUMBAWNMFBY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)NC1=O)O)I

Origin of Product

United States

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